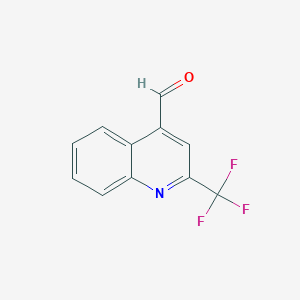

2-(Trifluoromethyl)quinoline-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 2-(Trifluoromethyl)quinoline-4-carbaldehyde, is a quinoline derivative that is not directly discussed in the provided papers. However, the papers do provide insights into various quinoline derivatives and their properties, which can be used to infer some aspects of the compound . Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry .

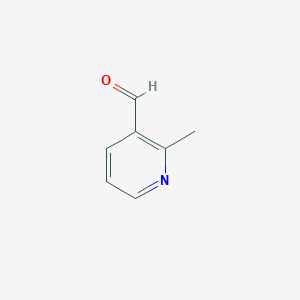

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, novel quinoline-3-carbaldehyde hydrazones with different substituents have been prepared and characterized by elemental analyses and spectroscopic methods . Another approach involves the palladium-catalyzed intramolecular cyclization to obtain 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes . Bismuth triflate has also been utilized as a catalyst for the synthesis of related compounds, demonstrating the versatility of metal-catalyzed reactions in the synthesis of quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with various substituents affecting the overall conformation and interactions. For example, novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives have been synthesized, and their structures elucidated by single crystal X-ray diffraction studies, revealing the influence of bulky substituents on the molecular conformation .

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The reactivity of quinoline-2-carbaldehyde hydrazone with ruthenium complexes has been explored, leading to the formation of various geometrical and linkage isomers . This demonstrates the potential of quinoline derivatives to form complex coordination compounds with transition metals, which can have interesting electrochemical and spectroscopic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on the substituents present. For instance, the optical properties of 2-functionally substituted thieno[3,2-c]quinolines have been studied, showing moderate to high fluorescence quantum yields, which suggests potential applications in materials science . The antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives have also been investigated, indicating the potential for these compounds to act as antioxidants .

Aplicaciones Científicas De Investigación

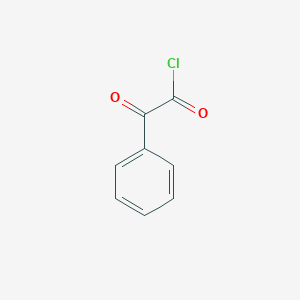

1. Palladium-Catalyzed Three-Component Carbonylative Synthesis

- Summary of Application : This compound is used in a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones .

- Methods of Application : The reaction involves the use of trifluoroacetimidoyl chlorides and amines, with the compound serving as a key component. The process boasts a broad substrate scope (41 examples), high efficiency (up to 99% yield), and does not require the manipulation of CO gas .

- Results or Outcomes : The strategy can be applied to the late-stage modification of natural molecules and to the synthesis of the bioactive alkaloid molecule rutaecarpine .

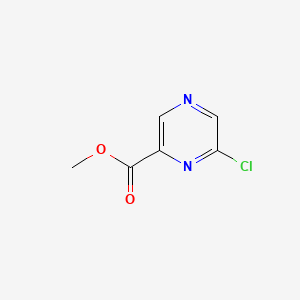

2. Design and Synthesis of N-Aryl-2-Trifluoromethyl-Quinazoline-4-Amine Derivatives

- Summary of Application : A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized through structural optimization strategy .

- Results or Outcomes : The anticancer activities of 25 new target compounds against PC3, K562, and HeLa cell lines were evaluated by MTT assay .

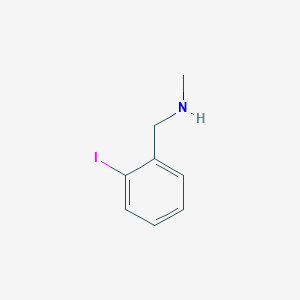

3. Preparation of Schiff Bases

- Summary of Application : Quinoline-4-carboxaldehyde, a similar compound to 2-(Trifluoromethyl)quinoline-4-carbaldehyde, has been used in the preparation of Schiff bases .

- Methods of Application : The compound undergoes a condensation reaction when treated with 4-(trifluoromethyl) aniline and other substituted anilines in the presence of ethanol solvent using heterogeneous catalysis in glacial CH3COOH .

- Results or Outcomes : This method allows for the synthesis of a variety of Schiff bases .

4. Physicochemical and Pharmacokinetic Properties

- Summary of Application : The compound has been studied for its physicochemical and pharmacokinetic properties .

- Methods of Application : Various computational methods are used to calculate properties such as lipophilicity, water solubility, and druglikeness .

- Results or Outcomes : The compound is found to have high GI absorption, is BBB permeant, and is not a P-gp substrate . It also has a consensus Log Po/w of 2.9 and a bioavailability score of 0.55 .

5. Preparation of Imine-Type Ligands

- Summary of Application : The compound has been used in the preparation of imine-type ligands .

- Methods of Application : The compound undergoes a condensation reaction when treated with 4-(trifluoromethyl) aniline and other substituted anilines in the presence of ethanol solvent using heterogeneous catalysis in glacial CH3COOH .

- Results or Outcomes : This method allows for the synthesis of a variety of imine-type ligands .

6. Fluorescent Sensor for the Detection of Hg2+

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H317, H319, and H335, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P305+P351+P338, suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

2-(trifluoromethyl)quinoline-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORNOUOCXCQZJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456646 |

Source

|

| Record name | 2-(trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)quinoline-4-carbaldehyde | |

CAS RN |

78946-17-5 |

Source

|

| Record name | 2-(trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)